cis-Resveratrol 4'-O-glucuronide

描述

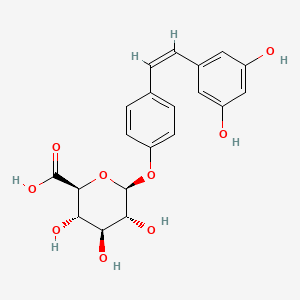

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1-/t15-,16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEBVTGYVFHDMA-BMPGWQKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801009346 | |

| Record name | cis-Resveratrol 4'-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387372-26-1 | |

| Record name | cis-Resveratrol 4'-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Environmental Formation of Cis Resveratrol 4 O Glucuronide

Natural Sources of Resveratrol (B1683913) and its Isomeric Forms in Plants and Derived Products

Resveratrol is a phytoalexin, a compound produced by plants in response to stress, such as injury, fungal infection, or UV radiation. wikipedia.orge3s-conferences.org It is found in a variety of plants, with some of the most well-known sources including:

Grapes: The skins of grapes are a primary source of resveratrol, with concentrations varying depending on the grape cultivar, geographical origin, and exposure to fungal infections. oregonstate.edumdpi.comnih.gov Red wines generally contain higher levels of resveratrol than white wines because the fermentation process for red wine involves prolonged contact with the grape skins. wikipedia.orgoregonstate.edunih.gov

Berries: Various berries, such as blueberries, raspberries, cranberries, and mulberries, also contain resveratrol. wikipedia.orgthewelltheory.comnovoceuticals.com

Peanuts: Peanuts and peanut products are another notable source of this compound. wikipedia.orgthewelltheory.com

Other Sources: Cocoa, dark chocolate, and the root of the Japanese knotweed (Polygonum cuspidatum) are also known to contain resveratrol. oregonstate.eduthewelltheory.com

The predominant form of resveratrol found in many plants, including grapes, is trans-resveratrol-3-O-β-glucoside, also known as piceid. oregonstate.edu During processes like winemaking, the glucosides can be hydrolyzed, releasing the aglycones, trans- and cis-resveratrol (B22520). oregonstate.edunih.gov

Interactive Table: Resveratrol Content in Various Food Sources

Below is an interactive table detailing the approximate resveratrol content in different foods. Use the search bar to filter by food item.

Isomerization Processes Influencing cis-Resveratrol Levels (e.g., Photoisomerization, Vinification)

The conversion of the more stable trans-resveratrol to its cis-isomer is primarily influenced by external factors, most notably light and the winemaking process itself.

Photoisomerization: Exposure to ultraviolet (UV) radiation or even diffused daylight can induce the isomerization of trans-resveratrol to cis-resveratrol. asevjpn.jpagriculturejournals.cznih.gov This photochemical process involves the excitation of electrons at the double bond of the stilbene (B7821643) structure. asevjpn.jp While fermentation is often carried out in the dark, subsequent storage of wine in clear bottles can expose it to light, leading to the formation of cis-resveratrol. asevjpn.jp Studies have shown that this conversion can be significant, with one experiment demonstrating that a 10-hour exposure of a trans-resveratrol solution to daylight resulted in an 80% conversion to the cis-isomer. agriculturejournals.cz

Vinification: The winemaking process, or vinification, also plays a crucial role in determining the final ratio of cis- to trans-resveratrol in wine. During fermentation, the hydrolysis of resveratrol glucosides (piceids) releases both cis- and trans-resveratrol. nih.gov The duration of skin contact during fermentation is a key factor, as it allows for the extraction of these compounds. wikipedia.org Furthermore, the conditions of vinification, such as temperature and pH, can influence the stability and transformation of resveratrol isomers. mdpi.com Some research suggests that cis-resveratrol in wine may also be released from viniferins, which are polymers of resveratrol. oregonstate.edu

Interactive Table: Factors Affecting cis-Resveratrol Levels

This interactive table summarizes the key processes that influence the concentration of cis-resveratrol.

Presence and Formation of cis-Resveratrol Glucuronide Conjugates in Biological Matrices

Once consumed, resveratrol undergoes extensive metabolism in the body. One of the primary metabolic pathways is glucuronidation, a process where glucuronic acid is attached to the resveratrol molecule. This process is catalyzed by enzymes called UDP-glucuronosyltransferases (UGTs). nih.gov

The formation of resveratrol glucuronides, including cis-Resveratrol 4'-O-glucuronide, occurs mainly in the liver and intestines. nih.govnih.gov Studies have shown that the intestines can form these glucuronide conjugates at levels up to 10 times higher than the liver. nih.gov

Specifically, this compound is a known human metabolite of resveratrol. nih.govpubcompare.ai Its formation has been observed in various in-vitro studies using human liver and intestinal microsomes. nih.gov The UGT1A9 enzyme is primarily responsible for the formation of resveratrol 4'-O-glucuronide from the trans-isomer, and it is likely involved in the glucuronidation of the cis-isomer as well. nih.govcaymanchem.com

The presence of this compound has been detected in human biological samples following the consumption of resveratrol-containing products like red wine. phytohub.eu This indicates that after ingestion and isomerization of trans-resveratrol to cis-resveratrol, the cis-isomer is then metabolized to its glucuronide conjugate. The kinetic properties of cis-resveratrol glucuronidation have been studied, revealing complex formation patterns in different biological systems. nih.gov

Enzymatic Biosynthesis and Metabolism of Cis Resveratrol 4 O Glucuronide

Identification and Characterization of UDP-Glucuronosyltransferases (UGTs) Involved in Glucuronidation

The glucuronidation of resveratrol (B1683913) isomers is a complex process involving multiple UGT isoforms with distinct specificities and efficiencies. nih.gov The UGT1A family, in particular, has been identified as a key player in the conjugation of both cis- and trans-resveratrol. nih.gov

The formation of resveratrol glucuronides is both stereospecific and stereoselective, with different UGT isoforms targeting specific hydroxyl groups on the resveratrol molecule. nih.gov For cis-resveratrol (B22520), several UGT isoforms have been implicated in its glucuronidation.

Specifically, UGT1A9 has been shown to catalyze the formation of cis-resveratrol 4'-O-glucuronide (cis-R4'G), particularly at higher substrate concentrations. nih.gov In contrast, the formation of the other major glucuronide, cis-resveratrol-3-O-glucuronide (cis-R3G), is catalyzed with higher efficiency by UGT1A9. nih.gov Studies using recombinant UGTs have also identified UGT1A1 and UGT1A10 as being involved in the formation of cis-R4'G, although they exhibit atypical kinetics. nih.gov

UGT1A6 is another important isoform, primarily showing activity towards the 3-hydroxyl group of cis-resveratrol, leading to the formation of cis-R3G. nih.govnih.gov The regioselectivity of these enzymes is a crucial determinant of the metabolic profile of cis-resveratrol. The table below summarizes the involvement of various UGT isoforms in the glucuronidation of cis-resveratrol.

Table 1: UGT Isoform Involvement in cis-Resveratrol Glucuronidation

| UGT Isoform | Primary Metabolite Formed | Kinetic Characteristics | Reference |

|---|---|---|---|

| UGT1A1 | This compound | Atypical kinetics | nih.gov |

| UGT1A6 | cis-Resveratrol 3-O-glucuronide | Exhibits substrate inhibition | nih.govnih.gov |

| UGT1A9 | cis-Resveratrol 3-O-glucuronide, this compound | Sigmoidal kinetics for cis-R3G; catalyzes cis-R4'G at high concentrations | nih.gov |

| UGT1A10 | this compound | Atypical kinetics | nih.gov |

This table is based on available in vitro data and kinetic studies.

For the formation of cis-R4'G, atypical kinetics have been observed in HLMs, HIMs, UGT1A1, and UGT1A10. nih.gov However, UGT1A9 was found to catalyze the formation of cis-R4'G with a Vmax of 0.33 ± 0.015 nmol/min/mg and a Km of 537.8 ± 67.8 µM, particularly at high substrate concentrations. nih.gov

In contrast, the formation of cis-R3G in HLMs displayed biphasic kinetics, while in UGT1A9 it followed sigmoidal kinetics with a Vmax of 11.92 ± 0.2 nmol/min/mg and a Km of 360 µM. nih.gov In HIMs and with recombinant UGT1A6, substrate inhibition was observed for the formation of cis-R3G. nih.gov

Comparison of Glucuronidation Rates and Metabolite Profiles between cis- and trans-Resveratrol

Significant differences exist in the metabolism of cis- and trans-resveratrol. nih.govnih.gov Studies have shown that cis-resveratrol is more extensively metabolized than its trans-isomer. nih.govnih.gov In an in vitro model using Caco-2 cells, 62% of cis-resveratrol was metabolized, compared to only 20% of trans-resveratrol. nih.gov

The primary metabolite of cis-resveratrol is a glucuronide conjugate, whereas for trans-resveratrol, a sulfate (B86663) conjugate is the main metabolite. nih.govnih.gov The rate of glucuronidation for cis-resveratrol can be up to 90-fold higher than that of trans-resveratrol in Caco-2 cells. nih.gov Furthermore, the rates of formation of cis-R3G in HLMs and with UGT1A9 have been found to be higher than those for the corresponding trans-resveratrol metabolite. nih.gov

In Vitro and Ex Vivo Models for Studying Conjugation Pathways

A variety of in vitro and ex vivo models are employed to investigate the conjugation pathways of cis-resveratrol. These models allow for the detailed study of metabolic processes under controlled conditions.

Cellular models are instrumental in understanding the intestinal absorption and metabolism of cis-resveratrol. The human intestinal epithelial cell line, Caco-2, is a widely used model that forms a monolayer with characteristics similar to the intestinal barrier. nih.govnih.govnih.gov Studies with Caco-2 cells have demonstrated that cis-resveratrol is predominantly metabolized to its glucuronide conjugate. nih.govnih.gov These cells have been shown to efficiently absorb resveratrol, although extensive metabolism to sulfate and, to a lesser extent, glucuronide conjugates limits its bioavailability. nih.gov

In the context of the central nervous system, primary cultures of astrocytes have been used to study the metabolism of resveratrol. researchgate.net These studies have shown that resveratrol is mainly metabolized by UGTs in these cells, leading to the production of resveratrol 3-O-glucuronide. researchgate.net

Tissue homogenates and microsomal preparations from various organs, particularly the liver and intestine, are essential tools for studying the enzymatic kinetics of cis-resveratrol glucuronidation. nih.govnih.gov Human liver microsomes (HLMs) and human intestinal microsomes (HIMs) contain a rich complement of UGT enzymes and are used to determine kinetic parameters such as Vmax and Km. nih.gov These preparations have revealed organ-specific differences in resveratrol metabolism, with high expression of UGT1A1 and UGT1A6 in the liver and gastrointestinal tract correlating with high concentrations of resveratrol-3-O-glucuronide in these tissues. nih.gov

Pharmacokinetic Investigations of Cis Resveratrol 4 O Glucuronide in Preclinical Models

Absorption Dynamics in Intestinal Epithelial Systems

The intestinal epithelium is the primary site for the absorption and metabolism of resveratrol (B1683913). In vitro studies using Caco-2 cell lines, a model for the human intestinal epithelium, have demonstrated that cis-resveratrol (B22520) is extensively metabolized during its transport across these cells. nih.govnih.gov A significant portion of cis-resveratrol is converted into its glucuronide conjugates, with cis-Resveratrol 4'-O-glucuronide being one of the identified metabolites. nih.gov

Research using an isolated rat small intestine model further corroborates these findings, showing that resveratrol is highly susceptible to glucuronidation as it passes through the jejunum. researchgate.net The majority of the absorbed compound is detected as its glucuronide conjugate on the serosal side, indicating that upon entering the bloodstream after intestinal absorption, resveratrol is predominantly in a conjugated form. researchgate.net While much of the research has focused on the trans-isomer, the formation of this compound has been noted, particularly in studies investigating the glucuronidation kinetics in human intestinal microsomes where it exhibited atypical kinetics. nih.gov

Transport Mechanisms of cis-Resveratrol and its Glucuronides

The movement of cis-resveratrol and its glucuronidated metabolites across cellular barriers is a complex process involving both passive diffusion and the active involvement of various transport proteins.

Role of Efflux Transporters (e.g., MRP2, BCRP, ABC Transporters)

Efflux transporters, particularly those from the ATP-binding cassette (ABC) transporter superfamily, play a crucial role in limiting the net absorption of resveratrol and promoting the excretion of its metabolites. nih.gov Multidrug resistance-associated protein 2 (MRP2) and breast cancer resistance protein (BCRP) have been identified as key transporters involved in pumping resveratrol conjugates, including glucuronides, back into the intestinal lumen. nih.govnih.gov This efflux mechanism contributes to the low systemic bioavailability of the parent compound.

Studies utilizing UGT1A1-overexpressing HeLa cells have specifically implicated MRP4 in the cellular excretion of both resveratrol 3-O-glucuronide and resveratrol 4'-O-glucuronide. nih.gov Inhibition of MRPs with agents like MK-571 led to a significant decrease in the excretion rates of these glucuronides and a corresponding increase in their intracellular levels. nih.gov Furthermore, silencing MRP4 using short-hairpin RNA (shRNA) also resulted in reduced glucuronide excretion, confirming the involvement of this transporter. nih.gov It was estimated that a substantial portion (43%-46%) of the excretion of these glucuronides is attributable to MRP4. nih.gov

Carrier-Mediated Uptake Mechanisms (e.g., SGLT1)

While efflux transporters work to remove resveratrol and its metabolites, carrier-mediated uptake mechanisms facilitate their entry into cells. The sodium-dependent glucose transporter 1 (SGLT1) has been suggested as a potential pathway for the uptake of resveratrol into intestinal epithelial cells. nih.gov This suggests that the structural similarity of resveratrol to glucose might allow it to utilize this transport system. However, the primary transport of resveratrol across the apical membrane of Caco-2 cells is also thought to occur via passive diffusion. mdpi.com

Systemic Disposition and Elimination Routes of Conjugated Metabolites in Animal Models

Once absorbed and metabolized, resveratrol glucuronides, including the cis-4'-O-glucuronide isomer, are distributed throughout the body and subsequently eliminated. Pharmacokinetic studies in rats have shown that after oral or intravenous administration of resveratrol, the glucuronide conjugates are the predominant forms in plasma, with their exposure being significantly higher than that of the parent compound. nih.gov

The elimination of these water-soluble conjugates is expected to occur primarily through urine and bile. Studies have indicated that a notable fraction of administered sulfate (B86663) and glucuronide conjugates is excreted in the urine. nih.gov However, in rats, the urinary excretion of resveratrol and its glucuronides over a 12-hour period was found to be negligible, suggesting other routes of elimination are more significant. nih.gov

Enterohepatic Recirculation of Glucuronide Conjugates

Enterohepatic recirculation is a significant process that influences the pharmacokinetics of resveratrol and its glucuronide conjugates. nih.govnih.gov This process involves the excretion of the glucuronides into the bile, followed by their hydrolysis back to the parent resveratrol by gut microflora in the intestine, and subsequent reabsorption. nih.govnih.gov

Evidence for this phenomenon comes from linked-rat models, where bile from a donor rat administered resveratrol was infused into a recipient rat. nih.gov Significant plasma concentrations of both resveratrol and its glucuronides were detected in the recipient rats, confirming their recirculation. nih.gov This process contributes to the prolonged presence of resveratrol and its metabolites in the systemic circulation, as indicated by secondary peaks in plasma concentration-time profiles observed 4 to 8 hours after administration. nih.gov It has been estimated that enterohepatic recirculation accounts for approximately 24% of the total exposure to both resveratrol and its glucuronides in rats. nih.gov

Comparative Pharmacokinetics of this compound versus Other Resveratrol Metabolites in Preclinical Species

In preclinical models, the pharmacokinetic profile of resveratrol is characterized by rapid and extensive metabolism, leading to a variety of conjugated metabolites. When comparing the different isomers and their conjugates, studies in Caco-2 cells have shown that cis-resveratrol is more extensively metabolized than trans-resveratrol. nih.govnih.gov A glucuronide conjugate was identified as the major metabolite of cis-resveratrol in this model, whereas a sulfate conjugate was the main metabolite for the trans-isomer. nih.gov

In dogs, following oral administration of resveratrol, both glucuronide and sulfate conjugates were detected in plasma. The mean molecular-weight adjusted ratios of resveratrol glucuronide to resveratrol for the area under the plasma concentration-time curve (AUC) ranged from 1 to 9. researchgate.net

The table below summarizes key pharmacokinetic parameters for resveratrol and its major metabolites from a study in rats.

| Compound | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng/mL*h) | t1/2 (h) |

| Resveratrol | 127.8 ± 56.0 | - | 501.3 ± 115.5 | - |

| Resveratrol Glucuronide | - | 0.038 | - | - |

Data adapted from studies in normal rats. plos.orgfrontiersin.org

Molecular and Cellular Biological Activities of Cis Resveratrol 4 O Glucuronide Preclinical Focus

Investigation of Intrinsic Bioactivity of Glucuronide Metabolites Compared to Aglycone Resveratrol (B1683913)

Following administration, the polyphenol resveratrol undergoes rapid metabolism in the liver and intestines, leading to the formation of various metabolites, primarily glucuronide and sulfate (B86663) conjugates. nih.govnih.gov Among these, resveratrol-4'-O-glucuronide is a major metabolite found in plasma. nih.gov While resveratrol has been extensively studied for its potential health benefits, the biological activity of its metabolites, including cis-Resveratrol (B22520) 4'-O-glucuronide, is a subject of ongoing investigation. longdom.org

The "resveratrol paradox" refers to the observation of significant biological effects in vivo despite the low bioavailability of the parent compound. nih.gov This has led to the hypothesis that its metabolites may contribute to its bioactivity. nih.govnih.gov Some studies suggest that these metabolites could act as a reservoir, slowly releasing the active aglycone, while others propose that they possess intrinsic biological activity themselves. nih.gov

In vitro studies using Caco-2 cell lines, a model for the intestinal epithelium, have shown that cis-resveratrol is more extensively metabolized than its trans-isomer, with a glucuronide conjugate being the major metabolite. nih.gov This suggests that a significant portion of ingested cis-resveratrol is converted to its glucuronidated form in the gut. nih.gov Interestingly, some research indicates that resveratrol glucuronides, including the 4'-O-glucuronide form, may be more potent than resveratrol itself in inhibiting the growth of certain cancer cell lines, such as human adenocarcinoma Caco-2 cells. sigmaaldrich.com

Table 1: Comparative Bioactivity of Resveratrol and its Glucuronide Metabolites

| Feature | Resveratrol (Aglycone) | Resveratrol Glucuronides (including cis-4'-O-glucuronide) |

| Bioavailability | Low longdom.orgnih.gov | Higher plasma concentrations than aglycone nih.gov |

| Antioxidant Capacity | Generally considered high nih.gov | Potentially lower than aglycone nih.gov |

| Anti-cancer Activity (in vitro) | Active against various cancer cell lines nih.gov | Potentially more potent against certain cancer cell lines (e.g., Caco-2) sigmaaldrich.com |

| Metabolism | Rapidly metabolized nih.govnih.gov | The product of phase II metabolism nih.gov |

Modulation of Cellular Signaling Pathways by cis-Resveratrol 4'-O-glucuronide

Interaction with Sirtuin (SIRT1) Activation Mechanisms

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in various cellular processes, including gene silencing and metabolism. nih.gov Resveratrol is a known activator of SIRT1. nih.gov However, the activation of SIRT1 by resveratrol in vitro has been shown to be dependent on the presence of a covalently attached fluorophore in the experimental assay, raising questions about the direct mechanism of activation. nih.gov

Research suggests that resveratrol may promote a conformational change in SIRT1, enhancing its binding to certain substrates. nih.gov While direct studies on the interaction of this compound with SIRT1 are limited, the structural modification of the resveratrol molecule through glucuronidation could potentially influence its ability to interact with and activate SIRT1. Given that resveratrol itself has been shown to upregulate SIRT1 expression, further investigation is needed to determine if its glucuronidated metabolites retain or modify this activity. nih.gov

Influence on AMP-Activated Protein Kinase (AMPK) Signaling

The precise influence of this compound on AMP-activated protein kinase (AMPK) signaling is not yet fully elucidated. However, resveratrol, the parent compound, is known to modulate this pathway. The structural changes resulting from glucuronidation could alter the interaction with and subsequent influence on the AMPK signaling cascade.

Impact on Nuclear Factor-kappa B (NF-κB) Pathways

Resveratrol has been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammatory responses. mdpi.com The biological activity of resveratrol's metabolites, including this compound, is an area of ongoing research. nih.gov It is plausible that the glucuronide metabolite could also exert effects on the NF-κB pathway, although direct evidence is currently limited.

Antioxidant Activity and Endogenous Antioxidant Enzyme Induction

Resveratrol is recognized for its antioxidant properties. nih.govnih.gov However, the glucuronidation of polyphenols can lead to a decrease in their direct antioxidant capabilities when compared to the parent aglycone. nih.gov

Anti-inflammatory Properties in Cellular Models

Some evidence suggests that cis-Resveratrol 4'-O-b-D-glucuronide possesses anti-inflammatory properties. cymitquimica.com It has been proposed for use in treating inflammation associated with conditions like arthritis and psoriasis. cymitquimica.com The purported mechanism involves binding to polysaccharides and inhibiting their interaction with glycoproteins on cell surfaces, which in turn is thought to reduce inflammatory responses. cymitquimica.com This suggests a potential direct anti-inflammatory role for this specific metabolite in cellular models. nih.govcymitquimica.com

Table 2: Investigated Cellular Activities of this compound

| Cellular Activity | Key Findings/Hypotheses |

| SIRT1 Activation | The effect of glucuronidation on resveratrol's ability to activate SIRT1 is not well-defined. |

| AMPK Signaling | The influence of the glucuronide metabolite on this pathway requires further investigation. |

| NF-κB Pathway | The potential for modulation of this inflammatory pathway by the metabolite is an area for future research. |

| Antioxidant Activity | Direct antioxidant capacity may be lower than resveratrol, but it may induce endogenous antioxidant enzymes. nih.govnih.gov |

| Anti-inflammatory Properties | May inhibit inflammatory responses by interfering with polysaccharide-glycoprotein binding. cymitquimica.com |

Anticarcinogenic Mechanisms in Preclinical Cell Lines (e.g., Inhibition of Cell Proliferation, Induction of Apoptosis)

The anticarcinogenic properties of this compound, a major metabolite of resveratrol, have been investigated in various preclinical cell line models. Research suggests that its mechanisms of action primarily involve the inhibition of cancer cell proliferation and the induction of apoptosis, or programmed cell death.

Studies have shown that resveratrol metabolites, including the glucuronide forms, can impede the growth of cancer cells. nih.gov For instance, trans-Resveratrol 4′-O-β-D-glucuronide has been found to suppress the proliferation of human colon cancer cells, a key factor in its potential anticancer activity. sigmaaldrich.com This inhibition is linked to the compound's ability to trigger apoptosis by activating adenosine (B11128) receptors on the surface of cancer cells. sigmaaldrich.com

Inhibition of Cell Proliferation

Research has demonstrated that resveratrol glucuronides, including the 4'-O-glucuronide form, can inhibit the growth of colon cancer cells. nih.gov One of the key mechanisms identified is the induction of G1 cell cycle arrest in certain colon cancer cell lines, effectively halting their proliferation. nih.gov This effect is also associated with a reduction in the levels of cyclin D1, a protein crucial for cell cycle progression. nih.gov The growth inhibition by resveratrol glucuronides appears to be mediated through the A3 adenosine receptor. nih.gov

| Cell Line | Compound | Effect | Associated Findings |

| Caco-2 (Colon Cancer) | Resveratrol 4'-O-D-glucuronide | Inhibition of cell growth | G1 cell cycle arrest; Cyclin D1 depletion |

| CCL-228 (Colon Cancer) | Resveratrol 4'-O-D-glucuronide | Inhibition of cell growth | G1 cell cycle arrest; Cyclin D1 depletion |

| HCT-116 (Colon Cancer) | Resveratrol 4'-O-D-glucuronide | Inhibition of cell growth | - |

This table summarizes the effects of resveratrol 4'-O-glucuronide on the proliferation of various colon cancer cell lines.

Induction of Apoptosis

The induction of apoptosis is a critical mechanism for eliminating cancer cells. trans-Resveratrol 4′-O-β-D-glucuronide has been shown to trigger apoptosis in human colon cancer cells, particularly at high concentrations, through its action as an agonist of the adenosine A3 receptor. sigmaaldrich.com

However, the role of resveratrol glucuronides in apoptosis can be complex and cell-type dependent. In a study involving Jurkat T cells, pretreatment with resveratrol-4'-O-glucuronide did not alter the percentage of cells undergoing apoptosis induced by the chemotherapeutic agent camptothecin. nih.gov Interestingly, the same study found that the glucuronide metabolite did reduce the extent of DNA strand breakage caused by camptothecin, suggesting a protective effect on DNA integrity without directly influencing the apoptotic pathway in this specific context. nih.gov

| Cell Line | Compound | Treatment Context | Effect on Apoptosis |

| Human Colon Cancer Cells | trans-Resveratrol 4′-O-β-D-glucuronide | High concentrations | Induction of apoptosis |

| Jurkat T Cells | Resveratrol-4'-O-glucuronide | Pretreatment before camptothecin | No change in apoptosis levels |

This table outlines the observed effects of resveratrol 4'-O-glucuronide on apoptosis in different preclinical cell line models.

While the cis-isomer of resveratrol itself is often considered less biologically active than the trans-isomer, its metabolites are present in the body and their biological activities are a subject of ongoing research. nih.gov The available preclinical data suggest that this compound, as a key metabolite, participates in the anticarcinogenic effects of its parent compound, primarily through the modulation of cell proliferation and apoptosis in cancer cells.

Analytical Methodologies for the Characterization and Quantification of Cis Resveratrol 4 O Glucuronide in Biological Samples

Sample Preparation Techniques for Complex Biological Matrices

The accurate quantification of cis-Resveratrol (B22520) 4'-O-glucuronide in complex biological matrices such as plasma, urine, and tissue homogenates necessitates meticulous sample preparation to remove interfering substances. Common techniques employed include protein precipitation and liquid-liquid extraction (LLE).

Protein precipitation is a widely used method for plasma samples. This process typically involves the addition of an organic solvent to the sample to denature and precipitate proteins. For the analysis of resveratrol (B1683913) metabolites, a solution of acetonitrile-methanol (1:1, v/v) is effective for precipitating proteins while keeping the analytes in the supernatant for subsequent analysis. nih.gov In some protocols, acetonitrile (B52724) alone is used for the parent compound, while the acetonitrile-methanol mixture is preferred for its metabolites. nih.gov After precipitation, the sample is centrifuged, and the resulting supernatant, containing the analyte of interest, is separated, often evaporated to dryness, and then reconstituted in a suitable solvent for injection into the analytical system. nih.gov

Liquid-liquid extraction is another robust technique for cleaning up biological samples. This method separates compounds based on their relative solubilities in two different immiscible liquids. For resveratrol analysis, methyl tert-butyl ether (MTBE) has been utilized as the extraction solvent to isolate the analyte from plasma or tissue homogenate. japsonline.com

Chromatographic Separation Techniques

Chromatography is essential for separating cis-Resveratrol 4'-O-glucuronide from its trans-isomer and other related metabolites, which often coexist in biological samples. The structural difference between the cis and trans isomers allows for their effective separation using techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC). researchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of resveratrol and its metabolites. nih.gov The separation is typically achieved using a reversed-phase C18 column. nih.govnih.gov The mobile phase composition is critical for effective separation. For instance, a gradient elution using a mobile phase consisting of 0.1% (v/v) formic acid in water (Solvent A) and 0.1% (v/v) formic acid in acetonitrile (Solvent B) has been successfully used to separate resveratrol metabolites. nih.gov In other methods, an isocratic mobile phase of methanol (B129727) and water has been employed to separate cis- and trans-resveratrol, with distinct retention times of 3.2 and 4.3 minutes, respectively. researcher.life The ability to achieve baseline separation is crucial for accurate quantification.

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC represents an evolution of HPLC, utilizing columns with smaller particle sizes to provide higher resolution, increased sensitivity, and significantly faster analysis times. This high-throughput capability is particularly advantageous in pharmacokinetic studies where large numbers of samples need to be analyzed. UHPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS) for the highly sensitive and specific quantification of resveratrol metabolites. nih.govresearchgate.net Studies on the glucuronidation kinetics of cis-resveratrol have utilized UPLC-MS/MS to identify and quantify the formation of this compound in various human microsomal systems. nih.gov

Table 1: Example HPLC and UHPLC Chromatographic Conditions for Resveratrol Metabolite Analysis

| Parameter | HPLC Method 1 nih.gov | HPLC Method 2 researcher.life | UHPLC-MS/MS nih.gov |

| Column | C18 (30 x 2.0 mm) | Hypersil ODS2 C18 (250 x 4.6 mm, 5 µm) | Not Specified |

| Mobile Phase A | 0.1% Formic Acid in Water | Methanol/Distilled Water | Not Specified |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | - | Not Specified |

| Flow Rate | 0.25 mL/min | 1.0 mL/min | Not Specified |

| Detection | MS/MS | UV (303 nm) | MS/MS |

| Retention Time | ~4.0 min (Resveratrol glucuronide) | 3.2 min (cis-Resveratrol) | Not Specified |

Spectrometric Detection Methods

Following chromatographic separation, spectrometric detectors are used for the identification and quantification of this compound. The choice of detector depends on the required sensitivity and specificity of the assay.

Ultraviolet (UV) Detection

Ultraviolet (UV) detection is a common method used with HPLC. It relies on the principle that the analyte absorbs light in the UV-visible spectrum. While trans-resveratrol has a strong absorbance peak around 306-317 nm, its cis-isomer absorbs at a different wavelength, around 287 nm. researchgate.netresearchgate.net Both isomers can be detected at a shared wavelength, such as 303 nm, for simultaneous analysis. researcher.life A significant challenge with UV detection in complex biological samples is potential interference from matrix components that absorb at similar wavelengths. chromatographyonline.com Therefore, thorough sample preparation is critical to ensure specificity and accuracy. chromatographyonline.com

Mass Spectrometry (MS)

Mass Spectrometry (MS), particularly when used in tandem (MS/MS), offers superior sensitivity and specificity compared to UV detection. nih.gov It is the preferred method for definitive identification and quantification of resveratrol metabolites in biological fluids. phytohub.eu The technique is typically coupled with HPLC or UHPLC (LC-MS/MS). nih.govnih.gov For the analysis of resveratrol glucuronides, an electrospray ionization (ESI) source, often a turbo ion spray, is commonly used. Research has shown that resveratrol glucuronides are effectively detected in positive ionization mode. nih.gov This high degree of specificity allows for accurate measurement even at the low concentrations typical of metabolites in biological systems.

Table 2: Example Mass Spectrometry Parameters for Resveratrol Glucuronide Detection

| Parameter | Value/Setting | Source |

| Ion Source | Turbo Ion Spray | nih.gov |

| Ionization Mode | Positive | nih.gov |

| Application | Quantification of resveratrol glucuronide in plasma | nih.gov |

| Linear Range | 5 to 1000 ng/mL | nih.gov |

| Accuracy | 90-112% of true value | nih.gov |

| Precision | ≤ 9% RSD | nih.gov |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC), is a powerful and widely used technique for the quantification of this compound in various biological samples. pubcompare.aiphytohub.euresearchgate.net This method offers high selectivity and sensitivity, allowing for the direct measurement of the glucuronide metabolite without the need for enzymatic hydrolysis. researchgate.netnih.gov

In a typical LC-MS/MS setup, the sample is first subjected to chromatographic separation, often using a C18 column. nih.govresearchgate.net The mobile phase composition is optimized to achieve separation from other resveratrol metabolites and endogenous matrix components. For instance, a mobile phase consisting of 0.1% (v/v) formic acid in water and 0.1% (v/v) formic acid in acetonitrile has been successfully used. nih.govresearchgate.net

Following separation, the analyte enters the mass spectrometer. A turbo ion spray source is commonly employed, operating in either positive or negative ionization mode. nih.govresearchgate.net For resveratrol glucuronides, positive ionization mode has been utilized. nih.govresearchgate.net The MS/MS instrument is set to a multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity for quantification. researchgate.net This involves selecting a specific precursor ion for this compound and then monitoring a specific product ion that is formed upon collision-induced dissociation. This high degree of specificity minimizes interference from the complex biological matrix. researchgate.net The use of stable isotope-labeled internal standards, such as deuterium-labeled resveratrol and its metabolites, is a crucial aspect of the methodology, as it corrects for matrix effects and ensures accurate quantification. researchgate.net

The application of LC-MS/MS has been demonstrated in preclinical studies, for example, in the analysis of dog plasma, to support toxicological and pharmacological investigations. nih.govresearchgate.netnih.gov The direct measurement capability of this technique provides significant advantages, including faster sample preparation and improved accuracy and precision compared to methods requiring hydrolysis. researchgate.net

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, particularly when coupled with ultra-high-performance liquid chromatography (UHPLC), offers a high-resolution and accurate mass platform for both the identification and quantification of this compound and other resveratrol metabolites. nih.gov This technique is valuable for its ability to provide full scan high-resolution mass spectra, enabling the simultaneous identification of known and previously undescribed metabolites in a single analytical run. nih.gov

UHPLC-Q-TOF methods allow for rapid separation, with run times often under 10 minutes, which is advantageous for studies involving a large number of samples. nih.gov The high resolving power and mass accuracy of the TOF analyzer aid in the structural characterization of metabolites. nih.gov

Similar to MS/MS, the use of isotopically labeled internal standards is critical for achieving linear calibration curves over a wide concentration range and for ensuring accurate quantification. nih.gov The high sensitivity of modern Q-TOF instruments allows for the detection and quantification of metabolites at low concentrations in complex biological matrices like plasma. nih.gov This methodology has been successfully applied to analyze resveratrol and its hydrophilic metabolites in mouse plasma, highlighting its utility in pharmacokinetic and metabolic studies. nih.gov

Validation Parameters for Analytical Assays (e.g., Linearity, Accuracy, Reproducibility)

The validation of analytical methods is essential to ensure the reliability and consistency of the data generated. According to guidelines from the International Conference on Harmonisation (ICH), key validation parameters include linearity, accuracy, precision (reproducibility), robustness, and the limits of detection (LOD) and quantification (LOQ). globalresearchonline.net

For the analysis of resveratrol and its glucuronide metabolites, including this compound, analytical methods have been validated according to these principles. nih.govresearchgate.net

Linearity is established by demonstrating that the analytical response is directly proportional to the concentration of the analyte over a defined range. For resveratrol glucuronide, calibration curves have been shown to be linear from 5 to 1000 ng/mL. nih.govresearchgate.netnih.gov

Accuracy refers to the closeness of the measured value to the true value. For resveratrol and its metabolites, method accuracy has been reported to be between 90% and 112% of the true value. nih.govresearchgate.netnih.gov

Precision , which encompasses repeatability and intermediate precision, assesses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. For resveratrol metabolites, precision has been demonstrated with a relative standard deviation (%RSD) of 9% or less for all validation experiments. nih.govresearchgate.netnih.gov

The following table provides an example of the validation parameters for an LC-MS/MS method used to quantify resveratrol and its glucuronide metabolite.

| Validation Parameter | Resveratrol | Resveratrol Glucuronide |

| Linearity Range | 5 - 1000 ng/mL | 5 - 1000 ng/mL |

| Accuracy | 90 - 112% | 90 - 112% |

| Precision (%RSD) | ≤ 9% | ≤ 9% |

| Data derived from studies on the determination of resveratrol and its metabolites in dog plasma. nih.govresearchgate.netnih.gov |

These validation parameters confirm that the analytical methods are suitable for their intended purpose in routine quality control and for the quantitative analysis of this compound in biological samples. globalresearchonline.net

Future Research Directions and Emerging Paradigms for Cis Resveratrol 4 O Glucuronide

Elucidating Undiscovered Biological Roles and Mechanisms of Action in Preclinical Models

While trans-resveratrol has been studied extensively, its metabolites are the primary forms found in the body after consumption. nih.gov The cis-isomers and their conjugates, such as cis-resveratrol-4'-O-glucuronide, have been identified in human urine, indicating they are part of the metabolic pathway. nih.gov However, their specific biological roles are largely uncharted. Future preclinical research must focus on isolating or synthesizing this specific metabolite to investigate its bioactivity.

Current research indicates that glucuronide metabolites of resveratrol (B1683913) are not merely inactive waste products. For instance, trans-resveratrol 4′-O-β-D-glucuronide has demonstrated anticancer effects by activating adenosine (B11128) receptors on cancer cells, which leads to apoptosis. Studies have also shown that resveratrol glucuronides can be more potent than resveratrol itself against the growth of human adenocarcinoma Caco-2 cells. It is critical to determine if cis-Resveratrol (B22520) 4'-O-glucuronide shares these or possesses unique activities.

Future investigations should employ a range of preclinical models, including various cancer cell lines and animal models of chronic diseases, to screen for potential therapeutic effects. Key areas of interest include its anti-inflammatory, antioxidant, and antiproliferative capacities. nih.govcaymanchem.com Mechanistic studies will be essential to understand how it interacts with cellular targets, whether it binds to specific receptors, modulates signaling pathways, or influences gene expression. nih.govcaymanchem.com It is also plausible that the cis configuration confers different biological effects than the more stable trans form. nih.gov

Development of Advanced Synthetic and Chemoenzymatic Production Methods

A significant bottleneck in studying specific resveratrol metabolites is the difficulty in obtaining pure compounds in sufficient quantities. Therefore, a crucial area of future research is the development of efficient and scalable production methods for cis-Resveratrol 4'-O-glucuronide.

Recent advancements have provided convenient syntheses for trans-resveratrol glucuronides, utilizing selective chemical and enzymatic deprotection of precursors followed by glucuronidation using methods like the trichloroacetimidate (B1259523) procedure. rsc.org These methodologies can be adapted and optimized for the stereospecific synthesis of the cis-isomer.

Furthermore, chemoenzymatic and microbial production systems offer promising, environmentally friendly alternatives. researchgate.net Engineered microorganisms, such as E. coli, can be designed to overexpress specific glucuronyltransferases, enabling the biotransformation of resveratrol into its glucuronide conjugates. researchgate.net Research into identifying and engineering enzymes with high selectivity for the 4'-hydroxyl group of cis-resveratrol could lead to cost-effective and high-yield production. researchgate.netnih.gov Developing such biocatalytic systems is essential for generating the quantities of this compound needed for comprehensive preclinical and, eventually, clinical evaluation. mdpi.com

Refined Pharmacokinetic-Pharmacodynamic Modeling in Relevant Preclinical Systems

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to evaluating its therapeutic potential. While pharmacokinetic (PK) models exist for trans-resveratrol and its primary glucuronide and sulfate (B86663) conjugates in rats, these models require refinement to specifically characterize the behavior of the cis-isomer. nih.gov

Future research should focus on developing robust population PK models for this compound in relevant preclinical systems. nih.gov This involves administering the pure compound and using sensitive analytical methods like LC-MS/MS to track its concentration over time in plasma and various tissues. nih.govbioperine.jp Such models would help determine key parameters like bioavailability, volume of distribution, and clearance. mdpi.com

Integrating this PK data with pharmacodynamic (PD) measurements (i.e., the biological effect of the compound) will allow for the development of sophisticated PK-PD models. These models are crucial for correlating the exposure to this compound with its therapeutic or toxic effects, which can help in predicting its behavior in humans.

Exploration of Inter-Species Differences in Metabolism and Bioactivity

Significant inter-species differences exist in the metabolism of resveratrol, which complicates the extrapolation of findings from animal models to humans. nih.govjst.go.jpsemanticscholar.org A key variation lies in the primary conjugation pathway; sulfates are the main conjugates in humans, whereas glucuronides are the preferred conjugates in species like rats and pigs. nih.govnih.gov

Future research must systematically explore these differences, particularly concerning the formation of this compound. Studies comparing its metabolic profile in liver microsomes from humans, dogs, rats, and mice have revealed species-dependent variations in both the site of glucuronidation (3-O- vs. 4'-O-) and the enzyme kinetics. jst.go.jpsemanticscholar.org For example, in mouse and rat liver microsomes, resveratrol is almost exclusively conjugated at the 3-position, while human and dog livers also produce the 4'-glucuronide. semanticscholar.org

Understanding these metabolic distinctions is critical for selecting the most appropriate animal models for preclinical studies. The dog, for instance, has been identified as a model that more closely represents human resveratrol glucuronidation patterns. semanticscholar.org

| Species | Primary Conjugation Site | Enzyme Kinetics (R3G Formation) | Enzyme Kinetics (R4'G Formation) |

|---|---|---|---|

| Human | Position 3 (major), Position 4' (minor) | Substrate Inhibition | Michaelis-Menten |

| Dog | Position 3 (major), Position 4' (minor) | Substrate Inhibition | Michaelis-Menten |

| Rat | Almost exclusively Position 3 | Auto-activation | Auto-activation |

| Mouse | Almost exclusively Position 3 | Auto-activation | Auto-activation |

Data sourced from studies on liver microsomes. jst.go.jpsemanticscholar.org

Structural Activity Relationship Studies to Optimize Biological Potential

The biological activity of resveratrol and its analogues is closely tied to their chemical structure, particularly the number and position of free phenolic hydroxyl groups. nih.govresearchgate.net The conjugation of a bulky glucuronic acid moiety at the 4'-position, combined with the cis-stilbene (B147466) backbone, undoubtedly alters the molecule's physicochemical properties and its interaction with biological targets.

Future structure-activity relationship (SAR) studies should aim to understand how these specific structural features of this compound influence its bioactivity. Research comparing resveratrol with its glucuronidated metabolites has shown that these conjugates can retain significant biological activity. nih.gov For example, resveratrol 4'-O-glucuronide (trans-isomer not specified) was found to have an equipotent ability to inhibit COX-2 as the parent resveratrol. nih.gov

| Compound | COX-2 Inhibition | NO Production Inhibition | Cytotoxicity (SMMC-7721 cells) |

|---|---|---|---|

| Resveratrol (RES) | Active | Active | Active |

| Resveratrol-4'-O-glucuronide (4'-GR) | Equipotent to RES | Less Active than RES | Less Active than RES |

| Dihydroresveratrol (B186802) (DHR) | Less Active than RES | Comparable to RES | Comparable to RES |

This table summarizes findings on the biological activities of resveratrol and its metabolites, highlighting that activity is retained but modulated by structural changes. nih.gov The specific isomer of 4'-GR was not detailed in the source.

By synthesizing and testing a series of related analogues, researchers can determine the key structural determinants for any observed activity. This knowledge could guide the design of novel stilbene-based compounds with optimized properties, such as enhanced stability, target specificity, and therapeutic efficacy. nih.gov

Role of Gut Microbiota in the Metabolism and Bioactivity of this compound and its Precursors

The gut microbiota plays a profound role in the metabolism of polyphenols, including resveratrol. researchgate.netnih.gov Upon ingestion, resveratrol and its precursors (e.g., piceid) are acted upon by intestinal bacteria. researchgate.netnih.gov These microbes can hydrolyze glycosides to release free resveratrol and can also metabolize resveratrol into other derivatives like dihydroresveratrol (DHR) and lunularin, which are themselves biologically active. frontiersin.orgnih.gov

Future research must investigate the specific interactions between the gut microbiome and this compound. Key questions include which bacterial species are capable of deconjugating this specific metabolite and how the composition of an individual's gut microbiota might impact its fate and ultimate bioactivity. It is plausible that the therapeutic effects observed after resveratrol administration are due, in part, to the actions of metabolites produced and modified by gut bacteria. frontiersin.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。